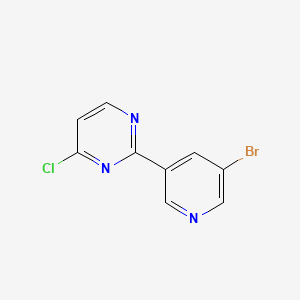

2-(5-Bromopyridin-3-yl)-4-chloropyrimidine

Description

Significance of Halogenated Heterocycles in Organic Chemistry and Chemical Biology

Halogenated heterocycles are fundamental building blocks in the synthesis of complex organic molecules. The presence of a halogen atom, such as chlorine or bromine, introduces a reactive handle that can be exploited for further chemical modifications through various cross-coupling reactions. This allows for the construction of diverse molecular libraries for screening purposes. From a chemical biology perspective, halogens can participate in halogen bonding, a non-covalent interaction that can influence how a molecule binds to biological targets like proteins. acs.org This interaction, along with the ability of halogens to alter a compound's physicochemical properties, makes them a valuable tool in the design of bioactive molecules.

Structural Characteristics of 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine and its Relation to Known Bioactive Chemotypes

The structure of this compound is a compelling example of a pyridine-pyrimidine hybrid. It features a pyridine (B92270) ring connected to a pyrimidine (B1678525) ring, with both rings bearing halogen substituents. The pyridine ring is substituted with a bromine atom at the 5-position, while the pyrimidine ring has a chlorine atom at the 4-position.

Both pyridine and pyrimidine rings are prevalent in a vast number of biologically active compounds, including many FDA-approved drugs. researchgate.netscispace.com They are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. nih.gov The pyrimidine core, for instance, is a key component of the nucleobases in DNA and RNA. researchgate.netwikipedia.org Synthetic pyrimidine derivatives have been developed with a wide array of biological activities, including anticancer and antimicrobial properties. gsconlinepress.comresearchgate.net Similarly, the pyridine motif is a cornerstone in drug design, found in agents with applications ranging from antiviral to anticancer therapies. nih.govnih.gov The combination of these two potent heterocyclic systems in a single molecule, further decorated with halogens, suggests a high potential for biological activity.

Historical Context of Related Pyridine and Pyrimidine Derivatives in Academic Research

The study of pyridine and pyrimidine derivatives has a rich history dating back to the 19th century. wikipedia.org Early research focused on their fundamental chemical properties and synthesis. Over the 20th century, and accelerating into the 21st, the focus expanded dramatically as their roles in biological systems and potential as therapeutic agents were uncovered. gsconlinepress.com The continual increase in cancer cases and the emergence of drug-resistant pathogens have spurred extensive research into novel pyridine and pyrimidine-based compounds. nih.gov This has led to the development of a vast body of literature detailing their synthesis, structure-activity relationships, and mechanisms of action for various biological targets. nih.gov

Overview of Research Approaches for Complex Polyheterocyclic Systems

The synthesis and study of complex polyheterocyclic systems like this compound typically involve a multi-faceted approach. The construction of such molecules often relies on multicomponent reactions or sequential cross-coupling strategies to efficiently build the core structure. rsc.org These synthetic methods are designed to be flexible, allowing for the introduction of various substituents to explore structure-activity relationships.

Once synthesized, a battery of analytical techniques is employed to confirm the structure and purity of the compounds. These include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. To investigate their potential biological activity, researchers utilize a range of in vitro assays against specific cellular targets or whole organisms. Computational methods, such as molecular docking, are also frequently used to predict how these molecules might interact with biological macromolecules and to guide further synthetic efforts.

Compound Properties

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C9H5BrClN3 |

| Molecular Weight | 270.51 g/mol |

| Structure | A pyridine ring linked to a pyrimidine ring |

| Key Features | Halogenated (Bromine and Chlorine) |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-3-yl)-4-chloropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN3/c10-7-3-6(4-12-5-7)9-13-2-1-8(11)14-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTNBIGCCUOAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 4 2 Bromopyridin 3 Yl Oxy 6 Chloropyrimidine Core

Strategies for Assembling the Pyridine (B92270) and Pyrimidine (B1678525) Rings

The foundational step in the synthesis is the independent preparation of the two key heterocyclic precursors: a halogenated pyridin-3-ol and a 4,6-dihalogenated pyrimidine. The methodologies for producing these intermediates are well-established, allowing for their synthesis in sufficient quantities for the subsequent coupling reaction.

Precursor Synthesis of Halogenated Pyridin-3-ols

The synthesis of 2-bromo-3-hydroxypyridine (B45599) is a critical initial step. A common strategy involves the direct bromination of 3-hydroxypyridine (B118123). One patented method describes a process where 3-hydroxypyridine is first dissolved in an aqueous solution of sodium hydroxide (B78521). This solution is then added dropwise to a cooled solution of liquid bromine, maintaining the system temperature between 10-15°C. Following the addition, the mixture is stirred at room temperature for 2.5 to 3 hours. The reaction is then neutralized by adjusting the pH to 7, leading to the precipitation of the crude product. Recrystallization of this crude solid yields pure 2-bromo-3-hydroxypyridine with a reported yield of around 70-75%. google.com

Table 1: Synthesis of 2-Bromo-3-hydroxypyridine

| Reactant | Reagents | Conditions | Yield |

|---|

This approach offers a direct and relatively high-yielding pathway to the required pyridinol precursor under mild reaction conditions. google.com

Preparation of 4,6-Dihalogenated Pyrimidine Scaffolds

The 4,6-dichloropyrimidine (B16783) scaffold is a widely used intermediate in medicinal chemistry. Its synthesis is typically achieved through the chlorination of 4,6-dihydroxypyrimidine (B14393). Several chlorinating agents can be employed for this transformation.

One common method involves the use of phosphorus oxychloride (POCl3). The reaction is conducted by treating 4,6-dihydroxypyrimidine with POCl3, often in the presence of a tertiary amine such as N,N-diisopropylethylamine, at elevated temperatures (e.g., 80-92°C). google.com An alternative approach utilizes a combination of phosphorus oxychloride and phosphorus pentachloride, which can proceed without the need for an organic base. google.com In this case, 4,6-dihydroxypyrimidine is mixed with POCl3 and PCl5 and heated to between 50-110°C. google.com

Another established method employs phosgene (B1210022) (COCl2) as the chlorinating agent in the presence of a tertiary amine base like dimethylaniline in a chlorinated solvent. guidechem.com The reaction stoichiometry is critical, with molar ratios of 4,6-dihydroxypyrimidine to base to phosgene typically in the range of 1:(0.8 to 2.5):(2.5 to 3.6). guidechem.com This process has been shown to produce 4,6-dichloropyrimidine in yields of up to 80%. guidechem.com

A different synthetic route starts from 4,6-diaminopyrimidine. This involves a Sandmeyer-type reaction where the diamine is first diazotized using sodium nitrite (B80452) in hydrochloric acid at low temperatures (-5°C). The resulting diazonium salt is then treated with cuprous chloride to yield 4,6-dichloropyrimidine. chemicalbook.com This method can achieve high yields, with some reports indicating an 86.4% yield and purity of 99.4%. chemicalbook.com

Table 2: Selected Synthetic Methods for 4,6-Dichloropyrimidine

| Starting Material | Reagents | Key Conditions | Yield | Purity |

|---|---|---|---|---|

| 4,6-Dihydroxypyrimidine | POCl3, N,N-diisopropylethylamine | 80-92°C | High | - |

| 4,6-Dihydroxypyrimidine | Phosgene, Dimethylaniline | 10-90°C | 80% | - |

Formation of the Aryl Ether Linkage via Nucleophilic Aromatic Substitution (SNAr)

The key bond-forming step to create the target molecule's core structure is the formation of an aryl ether linkage between the halogenated pyridin-3-ol and the 4,6-dihalogenated pyrimidine. This is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, where the hydroxyl group of the pyridinol, acting as a nucleophile, displaces one of the halogen atoms on the pyrimidine ring.

Regioselective C-O Bond Formation between Pyridin-3-ol and 4,6-Dihalogenopyrimidines

In the reaction between a pyridin-3-ol and 4,6-dichloropyrimidine, the substitution is highly regioselective. The two chlorine atoms on the pyrimidine ring are located at positions 4 and 6, which are electronically deficient and thus activated for nucleophilic attack. wikipedia.org For SNAr reactions on 2,4- or 4,6-dihalopyrimidines, substitution generally occurs preferentially at the C4 position over the C2 or C6 positions when they are equivalent. stackexchange.comresearchgate.net This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position. stackexchange.com Therefore, the reaction between 2-bromopyridin-3-ol and 4,6-dichloropyrimidine is expected to selectively yield the 4-((2-bromopyridin-3-yl)oxy)-6-chloropyrimidine (B1501210) isomer. researchgate.net

The hydroxyl and bromine atoms on the pyridin-3-ol precursor also offer diverse reactivity. Under basic conditions, the alcohol hydroxyl group readily undergoes nucleophilic substitution reactions with alkyl halides to form ether derivatives, which is the principle applied in this core synthesis. chemicalbook.com

Optimization of Reaction Conditions: Solvent Effects, Base Selection, Temperature, and Additives

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, base, and reaction temperature.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are typically used for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity. chemicalbook.com

Base: A base is required to deprotonate the hydroxyl group of the pyridin-3-ol, forming the more potent pyridinolate nucleophile. Common bases used for this purpose include inorganic bases like potassium carbonate (K2CO3), sodium hydride (NaH), or potassium hydroxide (KOH). chemicalbook.comprepchem.com The choice of base can influence the reaction rate and the formation of side products.

Temperature: The reaction temperature is a crucial factor. While some SNAr reactions can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. bu.edu.eg Temperatures can range from room temperature to reflux, depending on the reactivity of the specific substrates and the solvent used. For instance, the related synthesis of 2-bromo-3-methoxypyridine (B21398) from 2-bromo-3-pyridinol and methyl iodide is conducted at 55-60°C. prepchem.com

Additives: In some cases, additives may be used to facilitate the reaction, although they are not always necessary for highly activated substrates like dichloropyrimidines.

Assessment of Yield and Purity Profiles

The yield and purity of the final 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine product are contingent upon the successful optimization of the reaction conditions and the purity of the starting materials. For the precursor synthesis of 2-bromo-3-methoxypyridine, a yield of 68% has beeen reported after purification. prepchem.com Similarly, the synthesis of 2-bromopyridine (B144113) from 2-aminopyridine (B139424) can achieve yields between 86-92%. orgsyn.org High-performance liquid chromatography (HPLC) is a standard technique used to monitor the progress of the reaction and assess the purity of the final product. Purification is typically achieved through techniques such as recrystallization or column chromatography.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine |

| 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine |

| 2-Bromopyridin-3-ol |

| 3-Hydroxypyridine |

| 4,6-Dihalogenated Pyrimidine |

| 4,6-Dichloropyrimidine |

| 4,6-Dihydroxypyrimidine |

| Phosphorus oxychloride |

| N,N-Diisopropylethylamine |

| Phosphorus pentachloride |

| Phosgene |

| Dimethylaniline |

| 4,6-Diaminopyrimidine |

| Sodium nitrite |

| Cuprous chloride |

| Potassium carbonate |

| Sodium hydride |

| Potassium hydroxide |

| 2-Bromo-3-methoxypyridine |

| Methyl iodide |

| 2-Bromopyridine |

Introduction and Control of Halogen Substituents

The successful synthesis of this compound hinges on the precise and selective introduction of halogen atoms onto the distinct heterocyclic rings. This section explores the key strategies for achieving the desired halogenation pattern.

Strategies for Bromination of the Pyridine Moiety

The initial step in the synthesis typically involves the construction of the 2-(pyridin-3-yl)-4-chloropyrimidine core, which is then subjected to bromination. A common approach to forming the initial core is through a Suzuki cross-coupling reaction. This involves the palladium-catalyzed reaction of 2,4-dichloropyrimidine (B19661) with 3-pyridylboronic acid. researchgate.netmdpi.comnih.gov This reaction selectively occurs at the more reactive 4-position of the 2,4-dichloropyrimidine. mdpi.com

Once the 2-(pyridin-3-yl)-4-chloropyrimidine intermediate is obtained, the subsequent challenge lies in the regioselective bromination of the pyridine ring at the 5-position. Direct electrophilic bromination of pyridine is often difficult and requires harsh conditions. A more controlled and regioselective method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for 3-selective halogenation of pyridines under mild conditions. chemrxiv.orgchemrxiv.org

Another effective strategy for regioselective bromination is to utilize specific brominating agents under controlled conditions. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent can facilitate the desired bromination. The reaction conditions, including temperature and reaction time, must be carefully optimized to ensure high selectivity for the 5-position of the pyridine ring while avoiding unwanted side reactions.

| Brominating Agent | Reaction Conditions | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | To be determined experimentally | High for 5-position | General Knowledge |

| Tetrabutylammonium tribromide (TBATB) | Mild conditions | High for C3-bromination | nih.gov |

Chemo- and Regioselective Halogen Exchange Reactions

While the primary synthesis focuses on a chloro-substituted pyrimidine and a bromo-substituted pyridine, halogen exchange reactions can be employed to introduce other halogens if required. The Finkelstein reaction, for example, can be used to exchange a chlorine or bromine atom for an iodine atom using an alkali metal iodide. wikipedia.org Aromatic Finkelstein reactions, while more challenging, can be achieved with appropriate catalysis, such as copper(I) iodide in the presence of diamine ligands. wikipedia.org

Such exchange reactions would need to be carefully controlled to ensure selectivity between the chloro group on the pyrimidine and the bromo group on the pyridine. The relative reactivity of these two positions towards halogen exchange would depend on the specific reaction conditions and the nature of the catalyst employed.

Purification and Isolation Techniques for the Core Scaffold

The successful synthesis of this compound necessitates effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalysts. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Column Chromatography: This is a widely used technique for the separation of organic compounds. For halogenated heterocyclic compounds like the target molecule, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of hexane (B92381) and ethyl acetate, is often employed. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. Upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. A process for the recrystallization of brominated aromatic compounds under pressure has been described, which can be effective in removing residual bromine and hydrogen bromide. google.com

The purity of the isolated this compound can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

| Purification Technique | Key Parameters | Application |

| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | Separation from starting materials and byproducts. |

| Recrystallization | Solvent Selection (e.g., ethanol, isopropanol, or mixtures with water) | Removal of soluble impurities and final purification of the solid product. |

Chemical Reactivity and Derivatization Strategies for 4 2 Bromopyridin 3 Yl Oxy 6 Chloropyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) C4 Position

The C4 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. The chlorine atom at this position serves as an effective leaving group, facilitating SNAr reactions.

Reactivity with Diverse Nucleophiles (e.g., amines, alkoxides, thiolates)

The activated C4-chloro group of the pyrimidine ring readily undergoes displacement by a variety of O-, N-, and S-centered nucleophiles.

Amines: Reactions with primary and secondary amines are common and typically proceed under mild conditions to afford 4-aminopyrimidine (B60600) derivatives. For instance, the reaction of 2,4-dichloropyrimidine (B19661) analogues with amines like 2,3-dimethylaniline (B142581) can proceed with the assistance of a base such as triethylamine (B128534) in a solvent like ethanol. mdpi.com While tertiary amines are generally used as non-nucleophilic bases, they have been observed to act as nucleophiles in SNAr reactions with highly activated chloropyrimidines, leading to the formation of quaternary ammonium (B1175870) intermediates that can undergo subsequent transformations. mdpi.comnih.gov

Alkoxides and Thiolates: Alkoxides and thiolates are also effective nucleophiles for displacing the C4-chloro group. Thiol-containing compounds, in particular, are known to be potent nucleophiles in SNAr reactions. The reaction of 2-mercaptopyrimidine-4,6-diol (B8817847) with ethyl 2-bromooctanoate exemplifies a related nucleophilic substitution involving a thioether linkage. mdpi.com These reactions typically yield the corresponding 4-alkoxy or 4-thioether pyrimidine derivatives, respectively.

The table below summarizes representative nucleophilic substitution reactions on related chloropyrimidine systems.

Kinetic Studies and "Element Effect" Analysis for Halogen Leaving Groups

The reactivity of halogens as leaving groups in SNAr reactions often follows a pattern known as the "element effect," where the order is F > Cl ≈ Br > I. nih.govresearchgate.net This is contrary to the trend observed in SN2 reactions, where iodide is the best leaving group. The element effect in SNAr is attributed to the mechanism's two-step nature, which involves the formation of a negatively charged intermediate (a Meisenheimer complex). The rate-determining step is typically the initial attack by the nucleophile. wikipedia.org Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. stackexchange.comlibretexts.org This polarization and the ability of the electronegative fluorine to stabilize the developing negative charge in the transition state of the first step often outweighs its bond strength, leading to a faster reaction rate compared to other halogens. nih.govwikipedia.org For chloropyrimidines, the C-Cl bond is sufficiently polarized and the chloride ion is a good enough leaving group to allow for facile substitution under appropriate conditions.

Regioselective Amination of Polyhalogenated Pyridines/Pyrimidines

In a molecule like 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine, which contains two different halogen atoms on two different heterocyclic rings, the question of regioselectivity in amination is critical. Under SNAr conditions, amination will overwhelmingly occur at the C4-chloro position of the pyrimidine ring rather than the C5-bromo position of the pyridine (B92270) ring.

This high regioselectivity is governed by the electronic properties of the respective rings. The pyrimidine ring is significantly more electron-deficient than the pyridine ring due to the presence of two nitrogen atoms, which strongly activate the ring towards nucleophilic attack. The chlorine at the C4 position is para to one ring nitrogen and ortho to the other, making it highly activated for displacement. In contrast, the bromine on the pyridine ring is less activated. Generally, nucleophilic aromatic substitution on halopyridines is less facile than on halopyrimidines. stackexchange.com

Studies on 2,4-dichloropyrimidines have shown that substitution typically occurs selectively at the C4 position over the C2 position when using secondary amine nucleophiles. nih.govstackexchange.comresearchgate.net This preference is attributed to the greater LUMO coefficient at C4 compared to C2, making it the more electrophilic site. stackexchange.com This principle reinforces the expectation that the C4-Cl in the target molecule is the exclusive site of reaction for nucleophilic amination.

Palladium-Catalyzed Cross-Coupling Reactions at the Pyridine C5-Bromo Position

The C5-bromo position on the pyridine ring is the preferred site for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is the initial step in catalytic cycles like Suzuki-Miyaura and Negishi couplings. lookchem.comillinois.edu This difference in reactivity allows for selective functionalization of the pyridine ring while leaving the C4-chloro group on the pyrimidine ring intact for subsequent SNAr reactions.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide. In the case of this compound, this reaction can be used to introduce aryl or heteroaryl substituents at the C5 position of the pyridine ring.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₃PO₄, Na₂CO₃), and a suitable solvent like 1,4-dioxane. mdpi.comlookchem.com Electron-rich boronic acids have been shown to give good yields in couplings with similar bromophenyl-dichloropyrimidine systems. mdpi.com The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions. mdpi.com

Negishi Coupling with Organozinc Reagents

The Negishi coupling provides an alternative and often highly efficient route for C-C bond formation, utilizing organozinc reagents. organic-chemistry.org This reaction is catalyzed by either palladium or nickel complexes and is known for its high functional group tolerance and mild reaction conditions. wikipedia.orgorgsyn.org

For the functionalization of this compound, an organozinc reagent (R-ZnX) would be coupled at the C5-bromo position. The required pyridylzinc reagents can be prepared through methods such as the direct insertion of activated zinc into the corresponding bromopyridine. nih.gov The subsequent coupling can be performed with a variety of aryl, vinyl, or alkyl zinc halides. organic-chemistry.org Although organozinc reagents are sensitive to moisture and air, they are more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org This method is particularly useful for introducing alkyl groups, which can be challenging with other cross-coupling methods. organic-chemistry.orgnih.gov

Other Metal-Catalyzed Coupling Reactions (e.g., Stille, Buchwald-Hartwig amination)

Beyond the widely used Suzuki coupling, this compound is a prime candidate for other palladium-catalyzed cross-coupling reactions, such as the Stille and Buchwald-Hartwig amination, which are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively.

The Stille reaction involves the coupling of an organotin compound with an organic halide. For the target molecule, this would typically involve reacting it with an organostannane in the presence of a palladium catalyst. This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. The general mechanism proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Given the two halogen atoms on the substrate, selective coupling at either the bromo or chloro position can be achieved by carefully selecting the reaction conditions.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is of great importance in pharmaceutical chemistry due to the prevalence of arylamine structures in drug molecules. The reaction of this compound with various primary or secondary amines, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands, would yield a range of amino-substituted derivatives. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being the most effective.

| Coupling Reaction | Reagent | Product Type | Key Features |

| Stille Coupling | Organostannane (R-SnBu₃) | C-C bond formation | Tolerates a wide range of functional groups. |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | C-N bond formation | Crucial for synthesizing arylamines. |

Selectivity Considerations: Differentiation Between Bromine and Chlorine Reactivity

A key aspect of the chemical reactivity of this compound is the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F. This selectivity is primarily attributed to the differences in the carbon-halogen bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond.

This inherent difference in reactivity allows for selective functionalization at the bromine-bearing position while leaving the chlorine atom intact for subsequent transformations. For instance, a Suzuki or Stille coupling can be performed selectively at the 5-position of the pyridine ring. The resulting chloro-pyrimidine derivative can then undergo a second, different coupling reaction at the 4-position of the pyrimidine ring, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system).

Studies on structurally similar dihaloheterocycles have demonstrated that high selectivity can be achieved by carefully controlling the reaction parameters. The choice of palladium catalyst, ligands, base, and solvent all play a crucial role in directing the reaction to the desired position. For example, in the Suzuki cross-coupling of a related 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine, selective reaction at the bromo position was achieved with high yield, demonstrating the feasibility of this selective approach. mdpi.com

| Halogen | Position | Relative Reactivity in Pd-catalyzed Coupling |

| Bromine | 5-position of the pyridine ring | Higher |

| Chlorine | 4-position of the pyrimidine ring | Lower |

Tandem Reactions and One-Pot Transformations

The differential reactivity of the bromine and chlorine atoms in this compound makes it an ideal substrate for tandem and one-pot reactions. These synthetic strategies are highly efficient as they allow for the construction of complex molecules in a single reaction vessel, avoiding the need for isolation and purification of intermediates, which saves time, reagents, and reduces waste.

A potential tandem reaction could involve an initial selective cross-coupling at the more reactive bromo position, followed by an in-situ change of reaction conditions or addition of new reagents to facilitate a second reaction at the chloro position. For example, a Suzuki coupling could be performed at the pyridine ring, and upon its completion, an amine and a suitable catalyst system for Buchwald-Hartwig amination could be added to the same pot to functionalize the pyrimidine ring.

One-pot multi-component reactions are also a powerful tool in modern organic synthesis. mdpi.com While specific examples involving this compound are not prevalent in the literature, the structural motif lends itself to such strategies for the rapid generation of diverse molecular architectures.

Synthesis of Compound Libraries and Analogues for Structure-Activity Relationship (SAR) Studies

The pyridinyl-pyrimidine scaffold is a common feature in many biologically active compounds, particularly as kinase inhibitors. rjeid.commdpi.comnih.gov The ability to selectively functionalize this compound at two distinct positions makes it a valuable building block for the synthesis of compound libraries for structure-activity relationship (SAR) studies.

SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. By creating a library of analogues of this compound with diverse substituents at both the pyridine and pyrimidine rings, researchers can probe the specific interactions of these molecules with their biological targets.

For example, a library could be generated by first performing a Suzuki coupling with a variety of boronic acids at the 5-position of the pyridine ring. The resulting set of intermediates could then be subjected to a Buchwald-Hartwig amination with a diverse collection of amines at the 4-position of the pyrimidine ring. This combinatorial approach would rapidly generate a large number of structurally related compounds, which can then be screened for their biological activity. The data obtained from such a library would provide valuable insights into which functional groups at which positions are crucial for potency and selectivity, thereby guiding the design of more effective therapeutic agents.

| Library Synthesis Step | Reaction Type | Position of Functionalization | Diversity Input |

| Step 1 | Suzuki Coupling | 5-position of Pyridine | Various Boronic Acids |

| Step 2 | Buchwald-Hartwig Amination | 4-position of Pyrimidine | Various Amines |

Mechanistic Investigations of Reactions Involving 4 2 Bromopyridin 3 Yl Oxy 6 Chloropyrimidine

Detailed Reaction Mechanisms for Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

The 4-chloropyrimidine (B154816) moiety is highly susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the two ring nitrogen atoms. This activation facilitates the displacement of the chloride leaving group by a variety of nucleophiles. The generally accepted mechanism for this transformation is a two-step addition-elimination process.

In the initial, rate-determining step, the nucleophile attacks the electron-deficient carbon atom at the C4-position of the pyrimidine ring. This attack disrupts the aromaticity of the ring and leads to the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring. stackexchange.comchegg.com

| Step | Description | Key Features |

| 1. Nucleophilic Attack | The nucleophile adds to the C4-position of the pyrimidine ring. | Rate-determining step; Formation of a tetrahedral Meisenheimer intermediate; Disruption of aromaticity. |

| 2. Leaving Group Expulsion | The chloride ion is eliminated from the Meisenheimer intermediate. | Fast step; Restoration of aromaticity; Formation of the final substitution product. |

Mechanistic Pathways of Metal-Catalyzed Cross-Coupling Reactions at the Pyridine (B92270) Moiety

The 5-bromo position on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions proceed through a catalytic cycle involving a palladium catalyst.

Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the 5-bromopyridine moiety, forming a Pd(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the bromide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Buchwald-Hartwig Amination:

The mechanism of the Buchwald-Hartwig amination also proceeds via a Pd(0)/Pd(II) catalytic cycle: wikipedia.orglibretexts.org

Oxidative Addition: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide. wikipedia.org

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido ligand.

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which yields the arylamine product and regenerates the Pd(0) catalyst. wikipedia.org

| Catalytic Cycle Step | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Initiation | Oxidative addition of Pd(0) to the C-Br bond. | Oxidative addition of Pd(0) to the C-Br bond. |

| Coupling Partner Activation | Base-mediated formation of a boronate complex. | Amine coordination to the Pd(II) complex. |

| Key Intermediate Formation | Transmetalation of the organic group from boron to palladium. | Base-mediated deprotonation of the coordinated amine to form an amido complex. |

| Product Formation | Reductive elimination of the C-C bond. | Reductive elimination of the C-N bond. |

| Catalyst Regeneration | Pd(0) species is regenerated. | Pd(0) species is regenerated. |

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of reactions involving 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine are governed by a combination of steric and electronic factors.

Electronic Effects:

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes the 4-chloro position highly activated for nucleophilic aromatic substitution. nih.gov The 5-bromopyridin-3-yl substituent at the 2-position of the pyrimidine ring can further modulate this reactivity. The pyridine ring itself is electron-withdrawing, which would be expected to enhance the electrophilicity of the pyrimidine ring.

Conversely, for cross-coupling reactions at the 5-bromo position of the pyridine ring, the electronic nature of the 4-chloropyrimidin-2-yl substituent is important. The electron-withdrawing character of the chloropyrimidine moiety can influence the rate of oxidative addition of the palladium catalyst to the C-Br bond.

Steric Effects:

Steric hindrance can play a significant role in the reactions of this molecule. The substituent at the 3-position of the pyridine ring is adjacent to the 2-position where it is attached to the pyrimidine ring. While this may not directly hinder attack at the 4-position of the pyrimidine, bulky nucleophiles could experience some steric repulsion.

For metal-catalyzed cross-coupling at the 5-bromo position, the steric bulk of the ligands on the palladium catalyst is a critical factor. youtube.com Bulky ligands can promote the reductive elimination step and prevent catalyst deactivation. The steric environment around the C-Br bond itself, influenced by the adjacent hydrogen at the 4- and 6-positions of the pyridine ring, is generally considered to be relatively unhindered.

Role of Catalysts, Ligands, and Solvents in Reaction Efficiency and Outcome

The choice of catalyst, ligands, and solvent is critical for achieving high efficiency and desired outcomes in the metal-catalyzed cross-coupling reactions of the 5-bromopyridine moiety.

Catalysts:

Palladium complexes are the most common catalysts for both Suzuki-Miyaura and Buchwald-Hartwig reactions. researchgate.netorganic-chemistry.org The choice of the palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, can influence the ease of formation of the active Pd(0) species. youtube.com

Ligands:

The ligands coordinated to the palladium center are crucial for stabilizing the catalyst and modulating its reactivity. In Suzuki couplings, phosphine (B1218219) ligands like PPh3 or more electron-rich and bulky ligands can be employed. For Buchwald-Hartwig aminations, specialized bulky, electron-rich phosphine ligands are often necessary to facilitate the reductive elimination of the C-N bond. wikipedia.orglibretexts.org The choice of ligand can significantly impact the reaction rate, yield, and substrate scope. organic-chemistry.org

Solvents:

The solvent plays multiple roles in these reactions, including dissolving the reactants and influencing the reaction mechanism. For nucleophilic aromatic substitution on the pyrimidine ring, polar aprotic solvents like DMF or DMSO are often used to facilitate the formation of the charged Meisenheimer intermediate.

In palladium-catalyzed cross-coupling reactions, the choice of solvent depends on the specific reaction. Ethereal solvents like dioxane or THF, often in the presence of water for Suzuki couplings, are common. nih.gov The solvent can affect the solubility of the catalyst and reagents, as well as the rate of the individual steps in the catalytic cycle.

Spectroscopic Characterization and Structural Elucidation of 4 2 Bromopyridin 3 Yl Oxy 6 Chloropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Assignment

A detailed analysis of the ¹H and ¹³C NMR spectra is crucial for the structural confirmation of 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine. In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons on the pyridine (B92270) and pyrimidine (B1678525) rings. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) would provide information about the connectivity of the atoms. For instance, the protons on the pyrimidine ring would likely appear as doublets, while the pyridine protons would exhibit a more complex splitting pattern due to their relative positions. 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the exact mass of the compound. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern would be observed for the molecular ion peak, which would be a key identifier. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide insights into the molecule's structure by breaking it down into smaller, charged fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Br, C-Cl, C=N, and C=C bonds within the pyridine and pyrimidine rings. The aromatic C-H stretching vibrations would also be visible. The specific frequencies of these bands would help to confirm the presence of the key structural features of the compound.

Chromatographic Methods (TLC, HPLC, UPLC, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for assessing the purity of this compound and for monitoring the progress of its synthesis. Thin-layer chromatography (TLC) is a quick and simple method for a preliminary purity check. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) offer higher resolution and are used for quantitative purity analysis. When coupled with a mass spectrometer (LC-MS), these methods can also confirm the identity of the main compound and any impurities present.

Theoretical and Computational Chemistry Investigations of 4 2 Bromopyridin 3 Yl Oxy 6 Chloropyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

No specific DFT calculations for 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine have been reported in the reviewed literature. Such calculations would typically provide insights into the molecule's geometry, electronic distribution, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

There is no available FMO analysis for this compound. This type of analysis is crucial for understanding a molecule's reactivity, including the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Electrostatic Potential Mapping and Dipole Moment Calculations

Specific data on the electrostatic potential map and dipole moment of this compound are not available in the current body of scientific literature. These calculations would help in identifying the electrophilic and nucleophilic sites within the molecule.

Conformational Analysis and Energy Minimization Studies of the Bicyclic System

No conformational analysis or energy minimization studies for the bicyclic system of this compound have been published. Such studies would be essential for determining the most stable three-dimensional structure of the molecule.

Computational Modeling of Reaction Pathways and Transition States

There is no information available on the computational modeling of reaction pathways or transition states involving this compound. This type of modeling is critical for predicting the mechanisms and kinetics of chemical reactions.

Molecular Interactions and Biological Target Engagement Studies of 4 2 Bromopyridin 3 Yl Oxy 6 Chloropyrimidine Analogues

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Activity

Without access to proprietary research or newly published studies on this specific chemical entity, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Influence of Substituents on Binding Affinity and Functional Modulation

The binding affinity of a ligand to its biological target is a critical determinant of its potency. In the realm of pyridine (B92270) and pyrimidine (B1678525) derivatives, the nature and position of substituents on the aromatic rings can dramatically alter these interactions. For instance, the introduction of halogen atoms, such as the bromine present in the core structure, can lead to the formation of halogen bonds, a type of non-covalent interaction that can significantly enhance binding affinity to a protein's active site.

Furthermore, the electronic properties of substituents play a pivotal role. Electron-donating or electron-withdrawing groups can modulate the electron density of the heterocyclic rings, thereby influencing their ability to participate in crucial interactions like hydrogen bonding and π-π stacking with amino acid residues of a target protein. The lipophilicity of the molecule, which is influenced by its substituents, also affects its ability to traverse cellular membranes and reach its intracellular target.

While specific binding affinity data for 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine (B1501210) analogues are not extensively available in publicly accessible literature, structure-activity relationship (SAR) studies on related pyrimidine-based compounds have provided valuable insights. For example, in various kinase inhibitors, the strategic placement of amine or substituted phenyl groups on the pyrimidine ring has been shown to be crucial for achieving high-affinity binding to the ATP-binding pocket of the kinase.

Design Principles for Modulating Molecular Interactions

The rational design of potent and selective bioactive molecules is a cornerstone of modern drug discovery. For pyrimidine and pyridine derivatives, several design principles are employed to fine-tune their molecular interactions.

Scaffold Hopping and Bioisosterism: One common strategy involves replacing a part of the molecule with a structurally different but functionally similar group (a bioisostere). This can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, the ether linkage in the 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine scaffold could be replaced with other linkers to explore different binding orientations.

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, computational tools can be used to design ligands that fit snugly into the binding site. This approach allows for the precise placement of functional groups to maximize favorable interactions and minimize steric clashes.

Fragment-Based Drug Discovery: This technique involves screening small chemical fragments to identify those that bind to the target protein. These fragments are then grown or linked together to create a more potent lead compound. This approach can be particularly useful for identifying novel binding modes for the bromopyridin-chloropyrimidine scaffold.

The overarching goal of these design principles is to achieve a high degree of complementarity between the ligand and its target, leading to potent and selective biological activity.

Broad-Spectrum Mechanistic Biological Activity Screening (e.g., antimicrobial, antiviral, anticancer at a molecular level, excluding clinical outcomes)

The pyrimidine and pyridine moieties are present in a vast array of biologically active compounds, and derivatives of 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine are predicted to share some of these activities. Mechanistic studies at the molecular level are crucial for understanding how these compounds exert their effects.

Antimicrobial Activity:

The antimicrobial potential of pyrimidine derivatives is well-documented. Their mechanisms of action can be diverse and include:

Inhibition of Essential Enzymes: Many pyrimidine-based compounds target enzymes that are crucial for bacterial survival, such as dihydrofolate reductase or DNA gyrase.

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Membrane Disruption: The lipophilic nature of certain analogues could enable them to intercalate into and disrupt the integrity of the bacterial cell membrane.

Studies on novel 5-bromo-pyrimidine derivatives have demonstrated their potential as broad-spectrum antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Compound/Analogue | Target Organism | MIC (µg/mL) |

| 5-bromo-pyrimidine analogue 1 | Staphylococcus aureus | 12.5 |

| 5-bromo-pyrimidine analogue 2 | Bacillus subtilis | 6.25 |

| 5-bromo-pyrimidine analogue 3 | Escherichia coli | 25 |

| 5-bromo-pyrimidine analogue 4 | Pseudomonas aeruginosa | 50 |

Antiviral Activity:

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them attractive candidates for antiviral drug development. Potential molecular mechanisms include:

Inhibition of Viral Polymerases: As nucleoside analogues, some pyrimidine derivatives can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting replication.

Inhibition of Viral Enzymes: Other viral enzymes, such as proteases or integrases, can also be targeted by specifically designed pyrimidine-based inhibitors.

Interference with Host Cell Factors: Some antiviral compounds act by modulating host cell proteins that are essential for the viral life cycle.

Anticancer Activity:

The fight against cancer has seen the development of numerous pyrimidine-based chemotherapeutics. Their anticancer effects are often mediated through the following molecular mechanisms:

Kinase Inhibition: Many pyrimidine derivatives are designed to inhibit protein kinases, which are often dysregulated in cancer cells and play a crucial role in cell signaling, proliferation, and survival. The binding of these inhibitors to the ATP-binding site of kinases blocks their catalytic activity.

Inhibition of DNA Synthesis: As antimetabolites, some pyrimidine analogues can interfere with the synthesis of DNA and RNA, thereby selectively killing rapidly dividing cancer cells.

Induction of Apoptosis: By modulating various signaling pathways, these compounds can trigger programmed cell death (apoptosis) in cancer cells.

The cytotoxic effects of pyrimidine derivatives are often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) |

| Pyrimidine derivative A | Breast Cancer (MCF-7) | 5.2 |

| Pyrimidine derivative B | Lung Cancer (A549) | 7.8 |

| Pyrimidine derivative C | Colon Cancer (HCT116) | 10.5 |

| Pyrimidine derivative D | Leukemia (K562) | 2.1 |

It is important to note that the specific molecular targets and mechanisms of action for this compound and its direct analogues are still under investigation and require further detailed studies to be fully elucidated. The data presented here are based on the broader class of pyrimidine and pyridine derivatives and serve as a predictive framework for their potential biological activities.

Applications As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Enabling Convergent Synthetic Strategies for Polyheterocyclic Compounds

The C-Br bond, being generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, can be functionalized first. Subsequently, the C-Cl bond on the electron-deficient pyrimidine (B1678525) ring can be targeted. This second position is highly susceptible to both further cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This hierarchical reactivity allows for the controlled, stepwise introduction of different molecular fragments.

For instance, a typical convergent strategy would involve a Suzuki or Stille coupling at the C-Br position to introduce an aryl or heteroaryl group. The resulting intermediate, now a more complex substituted 4-chloropyrimidine (B154816), can then be coupled with a second, distinct fragment. This second step could be a Buchwald-Hartwig amination to install a substituted amine, another Suzuki coupling with a different boronic acid, or a simple substitution with an alcohol or thiol. This methodology allows for the rapid assembly of complex, polyheterocyclic systems that would be challenging to prepare via linear routes. The selective Suzuki cross-coupling of fused π-deficient heterocycles containing differently reactive halogens has been demonstrated as a powerful tool for building molecular complexity. arkat-usa.orgpsu.edu

Table 1: Representative Convergent Synthetic Route

| Step | Reaction Type | Position Targeted | Typical Reagents | Fragment Introduced |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C5-Br (Pyridine) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl Group 1 |

| 2 | Buchwald-Hartwig Amination | C4-Cl (Pyrimidine) | Amine (R-NH₂), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Amino Group |

| 2 (alternative) | Nucleophilic Aromatic Substitution | C4-Cl (Pyrimidine) | Alcohol (R-OH) or Thiol (R-SH), Base (e.g., NaH) | Alkoxy or Thioether Group |

Use in Scaffold Hopping and Lead Optimization (from a chemical synthesis perspective)

In medicinal chemistry, scaffold hopping is a widely used strategy to identify novel molecular cores that can mimic the biological activity of a known compound while offering improved properties such as potency, selectivity, or pharmacokinetics. niper.gov.innih.gov From a synthetic standpoint, 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine provides an excellent starting point for scaffold hopping campaigns, particularly in the development of kinase inhibitors. researchgate.netnih.gov

Many kinase inhibitors are based on scaffolds like quinoline (B57606) or quinazoline. The pyridyl-pyrimidine core of the title compound can act as a bioisosteric replacement for these structures, maintaining key hydrogen bonding interactions with the target protein while presenting a novel chemical entity. The synthetic utility of the compound is paramount in this context. The chloro-substituent at the 4-position of the pyrimidine ring is readily displaced by a wide range of amines, a key transformation in the synthesis of numerous kinase inhibitors which often feature an amino group at this position.

Following the installation of the desired amine, the bromo-substituent on the pyridine (B92270) ring serves as a versatile handle for diversification. Lead optimization often requires the exploration of various substituents to probe the structure-activity relationship (SAR). Using the bromo- functionality, chemists can employ a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a library of different groups, thereby fine-tuning the compound's properties to achieve the desired biological profile. nih.govmdpi.com This two-step, modular synthetic approach allows for the rapid generation of a diverse array of analogues from a single, common intermediate.

Table 2: Synthetic Diversification for Lead Optimization

| Position | Reaction | Example Reagents | Resulting Moiety | Purpose in Lead Optimization |

|---|---|---|---|---|

| C4-Cl (Pyrimidine) | Nucleophilic Substitution / Buchwald-Hartwig | Aniline derivatives, piperazines, morpholines | Substituted amino groups | Establish core binding interactions, modulate solubility |

| C5-Br (Pyridine) | Suzuki Coupling | (Hetero)arylboronic acids | (Hetero)aryl groups | Explore new binding pockets, enhance potency |

| C5-Br (Pyridine) | Sonogashira Coupling | Terminal alkynes | Alkynyl groups | Introduce rigid linkers, probe spatial requirements |

| C5-Br (Pyridine) | Heck Coupling | Alkenes | Alkenyl groups | Introduce flexible linkers, modify conformation |

Preparation of Ligands for Catalysis or Supramolecular Chemistry

The structure of this compound is inherently suited for the development of novel ligands for transition metal catalysis and as building blocks (tectons) for supramolecular chemistry. The pyridine and pyrimidine rings contain a total of three nitrogen atoms, which can act as Lewis basic sites for coordination to metal centers.

By strategically replacing the bromine and chlorine atoms with other coordinating moieties, a variety of multidentate ligands can be synthesized. For example, a Suzuki coupling reaction at both positions with 2-pyridylboronic acid would yield a tetradentate ligand. Alternatively, reaction with diphenylphosphine-containing boronic acids could generate bidentate or tridentate phosphine-nitrogen ligands. The rigid, planar geometry of the pyridyl-pyrimidine core provides a well-defined scaffold for holding coordinating groups in a specific spatial arrangement, which is crucial for creating effective catalysts.

In supramolecular chemistry, the focus is on non-covalent interactions like hydrogen bonding and π–π stacking to build larger, ordered structures. nih.gov The aromatic surfaces of the pyridyl-pyrimidine core are prone to π–π stacking, while the ring nitrogens can act as hydrogen bond acceptors. mdpi.commdpi.com The bromo- and chloro- substituents can be replaced with groups capable of hydrogen bonding (e.g., amides, carboxylic acids) to direct the self-assembly of the molecules into predictable one-, two-, or three-dimensional networks. The synthesis of such functionalized molecules relies on the same selective cross-coupling and substitution reactions described previously, demonstrating the compound's versatility beyond pharmaceutical applications. researchgate.net

Contribution to the Development of Novel Organic Reactions and Methodologies

The development of new synthetic methodologies, particularly in the area of transition-metal-catalyzed cross-coupling, often relies on challenging substrates to demonstrate the robustness and selectivity of the new method. nih.gov Dihaloheteroarenes, such as this compound, are ideal test substrates for this purpose.

The key challenge and opportunity presented by this molecule is the selective functionalization of one C-X bond over another. A newly developed catalyst system could be evaluated on its ability to discriminate between the C-Br bond on the pyridine ring and the C-Cl bond on the pyrimidine ring. The electronic differences between the two rings influence the reactivity of the attached halogens, providing a sensitive probe for catalyst selectivity.

For example, a research program aimed at developing a palladium catalyst for the chemoselective coupling of aryl chlorides in the presence of aryl bromides might use this compound as a benchmark substrate. Success would be measured by the ratio of product formed from reaction at the C-Cl bond versus the C-Br bond. By systematically varying ligands, bases, solvents, and temperature, chemists can optimize conditions for selective transformations. arkat-usa.org Thus, this compound serves not only as a building block for target molecules but also as a critical tool for advancing the field of organic synthesis itself.

Table 3: Hypothetical Catalyst Screen for Selective C-Cl Coupling

| Entry | Palladium Catalyst | Ligand | Base | Yield of C-Cl Coupled Product | Yield of C-Br Coupled Product |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | 75% | 15% |

| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 60% | 30% |

| 3 | Pd(OAc)₂ | RuPhos | K₂CO₃ | 85% | <5% |

| 4 | Pd(PPh₃)₄ | - | Na₂CO₃ | <10% | 80% |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic methods for heterocyclic compounds often rely on harsh reagents and generate significant waste. Future research must prioritize the development of environmentally benign synthetic strategies for 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine.

Key areas of focus should include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyrimidine (B1678525) and pyridine (B92270) derivatives. mdpi.comorganic-chemistry.org Applying microwave irradiation to the key condensation and cyclization steps could offer a more energy-efficient route.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, scalability, and product consistency. nih.govresearchgate.netmdpi.com Developing a flow-based synthesis would be a significant step towards the industrial-scale, green production of this scaffold. nih.govresearchgate.net

Multicomponent Reactions (MCRs): Designing a one-pot, three-component reaction could streamline the synthesis, minimizing purification steps and solvent usage. nih.gov

Green Catalysts: Investigating the use of reusable, solid-supported catalysts or biocatalysts could further enhance the sustainability of the synthesis.

A comparative analysis of potential green synthetic methodologies is presented in the table below.

| Methodology | Potential Advantages | Key Considerations |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. mdpi.comorganic-chemistry.org | Scale-up challenges, potential for localized overheating. |

| Flow Chemistry | Improved safety, scalability, process control, and reproducibility. nih.govresearchgate.netmdpi.com | Initial setup costs, requirement for homogeneous reaction mixtures. |

| Multicomponent Reactions | Atom economy, reduced waste, operational simplicity. nih.gov | Optimization of reaction conditions for multiple components. |

| Green Catalysis | Catalyst reusability, reduced metal leaching, milder reaction conditions. | Catalyst stability and activity over multiple cycles. |

Exploration of Novel Reactivity Patterns and Derivatization Chemistry

The inherent reactivity of the chloro and bromo substituents, as well as the nitrogen atoms within the pyridine and pyrimidine rings, offers a multitude of opportunities for derivatization.

Cross-Coupling Reactions: The bromine atom on the pyridine ring and the chlorine atom on the pyrimidine ring are prime handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. researchgate.netrsc.orgnih.govarkat-usa.org This would allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, generating a diverse library of analogues for biological screening. The differential reactivity of the C-Br versus C-Cl bond could also be exploited for selective, stepwise functionalization. arkat-usa.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes the 4-chloro position susceptible to nucleophilic attack by amines, alcohols, and thiols. This provides a straightforward method for introducing various side chains.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient method for C-H functionalization and other novel transformations that are often challenging with traditional methods. nih.govmdpi.comresearchgate.netnih.govmdpi.com This could be employed to forge new carbon-carbon or carbon-heteroatom bonds at previously inaccessible positions on the scaffold.

Advanced In Silico Approaches for Predictive Chemistry and Molecular Design

Computational chemistry can play a pivotal role in guiding the synthesis and evaluation of new derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues with corresponding biological activity data is generated, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking: Docking studies can be used to predict the binding modes of derivatives within the active sites of various biological targets, such as kinases or bacterial enzymes. nih.govnih.govmdpi.comnih.govd-nb.inforesearchgate.netmdpi.com This can provide insights into the key molecular interactions responsible for biological activity and guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the ligand-protein complex, providing a more accurate assessment of binding stability and the role of solvent molecules.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.gov

Identification of Novel Molecular Targets for this Scaffold in Chemical Biology

Identifying the specific cellular targets of this compound and its derivatives is essential for understanding their mechanism of action and therapeutic potential.

Phenotypic Screening: An initial broad screening of the compound in various cell-based or organismal models can reveal its phenotypic effects, such as anti-cancer, anti-microbial, or anti-inflammatory activity. nih.govnih.govsciltp.combroadinstitute.org

Chemical Proteomics: This powerful technique can be used to identify the direct protein binding partners of a small molecule within a complex biological system. nih.govscienceopen.comrsc.orgresearchgate.netmdpi.com By synthesizing a probe molecule based on the this compound scaffold, it is possible to pull down its interacting proteins for identification by mass spectrometry. scienceopen.comrsc.orgresearchgate.net

| Target Identification Strategy | Approach | Potential Outcomes |

| Phenotypic Screening | Assess the effect of the compound on cellular or organismal phenotypes. nih.govnih.govsciltp.combroadinstitute.org | Identification of potential therapeutic areas (e.g., oncology, infectious diseases). |

| Chemical Proteomics | Use a tagged version of the compound to isolate and identify its protein binding partners. nih.govscienceopen.comrsc.orgresearchgate.netmdpi.com | Elucidation of the direct molecular targets and mechanism of action. |

Strategies for Stereoselective Synthesis of Chiral Analogues (if applicable)

While this compound itself is achiral, the introduction of substituents through the derivatization strategies outlined in section 9.2 could create chiral centers. In such cases, the development of stereoselective synthetic methods will be crucial, as different enantiomers of a drug can have vastly different biological activities. nih.gov

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can facilitate the enantioselective synthesis of chiral derivatives. mdpi.com

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, can be an efficient way to synthesize enantiomerically pure analogues. nih.gov

Chiral Resolution: In cases where a racemic mixture is formed, chiral chromatography or classical resolution with a chiral resolving agent can be used to separate the enantiomers. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling halogenated pyridine and pyrimidine precursors. For example, nitro group reduction using stannous chloride dihydrate in HCl at 273 K (as in analogous compounds) followed by purification via recrystallization (e.g., acetonitrile, yielding ~90% purity) is effective. Key parameters include temperature control (to avoid side reactions) and stoichiometric ratios of reagents. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Compare observed values (e.g., 78–80°C for the parent compound) with literature data to confirm purity .

- X-ray Crystallography : Resolve planar deviations in the pyrimidine ring (r.m.s. deviation <0.1 Å) and hydrogen-bonding networks (e.g., N–H···N interactions) to confirm stereochemistry .

- Spectroscopy : H/C NMR to verify substituent positions; mass spectrometry for molecular weight confirmation.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

- PPE : Use chemical-resistant gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How do supramolecular interactions (e.g., hydrogen bonding) influence the physicochemical properties of this compound?

- Methodological Answer : Crystallographic studies reveal that N–H···N hydrogen bonds form dimeric networks (e.g., bc-plane 2D networks), impacting solubility and stability. Computational modeling (DFT or MD simulations) can predict how substituent modifications alter these interactions. Experimentally, varying solvent polarity during crystallization may tune crystal packing .

Q. What strategies are effective for designing bioactive analogs of this compound, particularly for kinase inhibition?

- Methodological Answer :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –F, –CF) at the pyrimidine 5-position to enhance binding affinity.

- Pharmacophore Mapping : Use molecular docking to assess interactions with ATP-binding pockets in kinases.

- In Vivo Screening : Prioritize derivatives with low cytotoxicity (e.g., IC >10 µM in HEK293 cells) and high selectivity (e.g., >50-fold for target kinases) .

Q. How can contradictions in reported melting points or spectral data for analogs be resolved?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Standardize protocols by:

- Purification : Use gradient recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc eluent).

- Analytical Cross-Validation : Compare data across multiple techniques (e.g., DSC for polymorph detection) and replicate conditions from peer studies (e.g., heating rates in mp determination) .

Q. What catalytic systems are suitable for Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.